Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . .
Mode of Action
The compound has been used to derive a ratiometric Schiff base fluorescent sensor, referred to as R . This sensor exhibits a highly sensitive and selective ratiometric response to In³⁺ ions in DMF/H²O tris buffer solution . The response mechanism of R to In³⁺ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Biochemical Pathways
The compound’s derivative, r, forms a complex with in³⁺ at a 1:2 ratio , which may influence certain biochemical pathways.
Pharmacokinetics
The compound’s derivative, r, exhibits a good linear correlation with the concentration of in³⁺ in the 5–25 μm range , which may provide some insight into its bioavailability.
Result of Action
Its derivative, r, can distinguish in³⁺ from ga³⁺ and al³⁺ in less than 5 minutes , indicating a potential utility in the detection and differentiation of these ions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its derivative, R, can be used for the detection of indium in tap water , suggesting that the compound’s action may be influenced by the presence of other ions in the environment.
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a kinase inhibitor, particularly targeting the LIMK1 protein family . The compound’s interaction with LIMK1 disrupts actin polymerization, thereby inhibiting the metastatic potential of tumor cells. Additionally, this compound has been found to interact with other kinase targets, such as PIM-kinases and MAPK-2 kinase (MK2) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of human lung cancer cell lines (A-549) by disrupting actin polymerization and preventing metastasis . Furthermore, this compound affects cellular metabolism by interfering with iron metabolism and damaging liver cells . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound forms a complex with In3+ ions, which can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . Additionally, the compound’s interaction with LIMK1 and other kinase targets results in the inhibition of actin polymerization, thereby preventing tumor cell metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound exhibits a highly sensitive and selective response to In3+ ions in DMF/H2O tris buffer solution . The compound’s stability and degradation over time can influence its efficacy and potential side effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . For instance, at high doses, this compound can cause significant cytotoxicity in human lung cancer cell lines . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with iron metabolism is particularly noteworthy, as it can interfere with iron homeostasis and damage liver cells . Additionally, this compound’s role in kinase inhibition suggests its involvement in signaling pathways that regulate cell proliferation and survival . These metabolic interactions contribute to the compound’s overall biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. For example, this compound forms complexes with In3+ ions, which can affect its distribution within cells . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound’s interaction with LIMK1 and other kinase targets suggests its localization in the cytoplasm, where it can disrupt actin polymerization and prevent tumor cell metastasis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the efficient methods for synthesizing ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Traditional Heating Methods: Another approach involves the reaction of 3-bromothianaphthene with ethyl chloroformate and ammonia under reflux conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using lithium aluminum hydride to yield various derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which are useful intermediates in the synthesis of more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzo[b]thiophenes.
Scientific Research Applications
Chemistry: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in the development of kinase inhibitors, which are crucial in the treatment of cancer and other diseases. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for use in advanced materials science .
Comparison with Similar Compounds
- Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
- Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate
Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Its electronic properties also differ from its chloro and fluoro analogs, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXURGLQGDQIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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